molecular formula C13H16N4O2S2 B276231 2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B276231
M. Wt: 324.4 g/mol
InChI Key: CUKZBQGYEOXYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves the inhibition of various enzymes and proteins involved in the inflammatory response and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins involved in the inflammatory response. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and contribute to tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide have been extensively studied. This compound has been found to reduce the production of inflammatory cytokines and chemokines, which contribute to the inflammatory response. It has also been found to induce apoptosis in tumor cells and inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the activity of enzymes and proteins involved in these processes. However, limitations include the potential for off-target effects and the need for further investigation into its safety and efficacy.

Future Directions

For research include its potential use in the treatment of neurodegenerative disorders and its use in combination with other drugs for enhanced therapeutic efficacy.

Synthesis Methods

The synthesis of 2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been achieved through various methods. One such method involves the reaction of 2-chloroacetamide with 2-[(3-amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid in the presence of a base. This method has been found to be efficient and yields high purity of the compound.

Scientific Research Applications

2-[(3-Amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C13H16N4O2S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(3-amino-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H16N4O2S2/c1-6-2-3-7-8(4-6)21-11-10(7)12(19)17(15)13(16-11)20-5-9(14)18/h6H,2-5,15H2,1H3,(H2,14,18)

InChI Key

CUKZBQGYEOXYQD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)N

Origin of Product

United States

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